
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have been associated with a wide spectrum of biological activities and therapeutic potential .
Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse. The most common reaction is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction is commonly used in the synthesis of isoxazole derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Screening
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide and its derivatives have been synthesized and evaluated for antimicrobial activities. The synthesis involves several steps, including the formation of oxadiazole rings, which are crucial for the biological activity of these compounds. For instance, a study on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring showed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the therapeutic potential of these compounds for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Effects on Enzyme Activities
Research has also been conducted on the effects of bis-1,3,4-oxadiazole compounds containing glycine moieties on the activities of some transferase enzymes. These compounds have shown to influence the activities of enzymes such as glutamate oxaloacetate transaminase (GOT) and glutamate pyruvate transaminase (GPT), indicating potential applications in studying enzyme regulation and possibly in the development of enzyme-related therapies (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Anticancer and Chemotherapeutic Applications
Further, the design and synthesis of new 1,3,4-oxadiazole derivatives have shown promising results as chemotherapeutic agents. These compounds have been evaluated for their antimicrobial activity and antiproliferative activity against selected human tumor cell lines, demonstrating potential as new cytotoxic and antimicrobial agents with improved antitumor activity (Kaya et al., 2017).
Zukünftige Richtungen
The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . It is also important to develop alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .
Eigenschaften
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-23-13-5-3-2-4-11(13)17(22)18-9-15-19-16(21-25-15)12-8-14(24-20-12)10-6-7-10/h2-5,8,10H,6-7,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZFNNJFTYCATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2739038.png)
![5-(3-Amino-4-oxoquinazolin-2-yl)sulfanyl-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2739039.png)
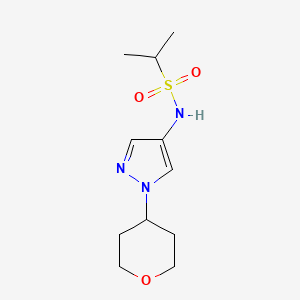
![1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine](/img/structure/B2739043.png)
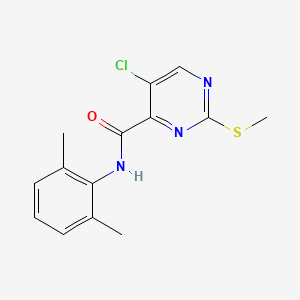
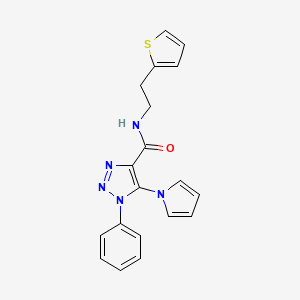
![1,7-dimethyl-9-(4-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2739048.png)
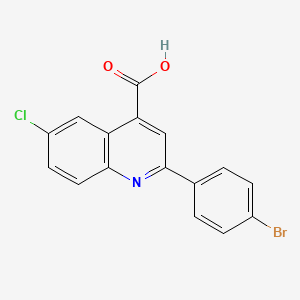
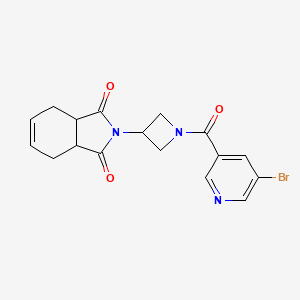
![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2739054.png)
![2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2739055.png)
![2,5-dimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2739057.png)